1-(2-ethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(2-ethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrrolidinones. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a benzodiazole moiety, and an ethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodiazole Moiety: This step often involves the condensation of a suitable benzodiazole derivative with the pyrrolidinone intermediate.
Attachment of the Ethylphenyl Group: This can be done via Friedel-Crafts alkylation or other suitable alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2-ethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-ethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-ethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(2-ethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(2-ethylphenyl)-4-(1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one: Lacks the methyl group on the benzodiazole moiety.
1-(2-ethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-one: Has a different position of the carbonyl group on the pyrrolidinone ring.
These similar compounds may have different chemical and biological properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(2-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-14-8-4-6-10-17(14)23-13-15(12-19(23)24)20-21-16-9-5-7-11-18(16)22(20)2/h4-11,15H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIOWOFZTAGIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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